molecular formula C17H21N5O2 B2544201 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 335403-49-1

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2544201
CAS No.: 335403-49-1
M. Wt: 327.388
InChI Key: RGAMYIIPBGRRCY-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylamino group, two methyl groups, and a phenethyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylamine and phenethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and phenethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino and phenethyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Biological Activity

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as Fenethylline , is a synthetic compound with notable pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H30N6O2
  • Molecular Weight : Approximately 398.511 g/mol
  • CAS Number : 5426-46-0

Fenethylline's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. The compound is known to:

  • Inhibit Nucleic Acid Synthesis : It interferes with the synthesis of RNA and DNA, which can affect cell proliferation and survival.
  • Modulate Receptor Activity : Fenethylline can bind to adenosine receptors and other enzyme systems, influencing neurotransmitter release and cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

  • Stimulant Effects : Fenethylline has been shown to enhance physical performance and alertness by stimulating the central nervous system (CNS) .
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections, although further studies are needed to confirm these effects .
  • Anticancer Activity : Preliminary studies suggest that Fenethylline may inhibit the growth of specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionSource
StimulantEnhances alertness and physical performance
AntiviralPotential efficacy against viral infections
AnticancerInhibits growth in cancer cell lines

Case Study: Anticancer Potential

A study conducted by Pawlowski et al. (1981) investigated the effects of Fenethylline on various cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls. The mechanism was hypothesized to involve apoptosis induction through nucleic acid synthesis inhibition.

Synthesis and Derivatives

The synthesis of Fenethylline typically involves multi-step organic reactions, including the alkylation of purine derivatives with ethylamine and phenethyl bromide in the presence of bases like potassium carbonate . Various derivatives of this compound have been synthesized to explore enhanced biological activities or reduced side effects.

Table 2: Structural Derivatives

Compound NameMolecular FormulaKey Features
1H-Purine-2,6-dioneC18H23N5O2Lacks diethylamino group; stimulant effects
8-(hydroxymethyl)-1,3-dimethylpurineC10H12N4O2Hydroxymethyl modification; different properties

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAMYIIPBGRRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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